molecular formula C12H11NO B14144405 2-Pyridyl p-tolyl ether CAS No. 4783-71-5

2-Pyridyl p-tolyl ether

Cat. No.: B14144405
CAS No.: 4783-71-5
M. Wt: 185.22 g/mol
InChI Key: VTFYAGUKTYQNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridyl p-tolyl ether is an organic compound that features a pyridine ring and a tolyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridyl p-tolyl ether typically involves the reaction of 2-pyridyl alcohol with p-tolyl halides under basic conditions. One common method is the Williamson ether synthesis, where the alcohol is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide, followed by nucleophilic substitution with the halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridyl p-tolyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Pyridyl p-tolyl ether depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

  • 2-Pyridyl phenyl ether
  • 2-Pyridyl methyl ether
  • p-Tolyl phenyl ether

Comparison: 2-Pyridyl p-tolyl ether is unique due to the presence of both a pyridine ring and a tolyl group, which confer distinct electronic and steric properties. Compared to 2-Pyridyl phenyl ether, the tolyl group introduces additional steric hindrance and electron-donating effects, potentially altering the compound’s reactivity and interaction with biological targets . Similarly, 2-Pyridyl methyl ether lacks the aromaticity of the tolyl group, resulting in different chemical behavior .

Properties

CAS No.

4783-71-5

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(4-methylphenoxy)pyridine

InChI

InChI=1S/C12H11NO/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3

InChI Key

VTFYAGUKTYQNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.